molecular formula C17H17FN4O3 B2459971 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one CAS No. 2309568-59-8

1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one

Cat. No. B2459971
CAS RN: 2309568-59-8
M. Wt: 344.346
InChI Key: ZWDODROVOASABN-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one, also known as FPA-124, is a small molecule drug that has been developed for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The drug has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is complex and involves multiple targets. The drug has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for cognitive function. 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one also inhibits the activity of monoamine oxidase, an enzyme that breaks down dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been shown to modulate the activity of the NMDA receptor, a key receptor involved in learning and memory.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. The drug has been shown to reduce inflammation in the brain, which is thought to contribute to the development of neurological disorders. 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one also increases the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been shown to increase cerebral blood flow, which may contribute to its beneficial effects on cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one is its ability to cross the blood-brain barrier, which allows it to directly target the brain and exert its effects on neurological function. However, this also presents a limitation in terms of its delivery and dosing, as the drug must be administered either intravenously or intracerebroventricularly. In addition, the complex mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one may make it challenging to determine the optimal dosing and administration schedule in clinical trials.

Future Directions

There are several potential future directions for the development of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one. One area of interest is the use of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one in combination with other drugs for the treatment of neurological disorders. For example, 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one may be combined with drugs that target other neurotransmitter systems, such as the glutamate or GABA systems, to enhance its effects on cognitive function. Another potential future direction is the use of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one in the treatment of other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis, which may benefit from its anti-inflammatory and neuroprotective effects. Finally, further research is needed to determine the optimal dosing and administration schedule for 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one in clinical trials, as well as its long-term safety and efficacy.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one involves a multi-step process that starts with the reaction of 5-fluorouracil with ethyl acetoacetate to form 5-fluoropyrimidin-2-yl-acetoacetate. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 5-fluoropyrimidin-2-yl-4-(3-methoxybenzoyl)-acetoacetate, which is subsequently converted to 1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one by reaction with piperazine and sodium hydride.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one has been extensively studied in preclinical models of neurological disorders, and has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. The drug has been shown to modulate the activity of several key enzymes and receptors involved in these processes, including acetylcholinesterase, monoamine oxidase, and the NMDA receptor.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-25-14-4-2-3-12(7-14)8-15(23)21-5-6-22(16(24)11-21)17-19-9-13(18)10-20-17/h2-4,7,9-10H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDODROVOASABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one

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